molecular formula C17H22O4 B3029713 [6]-Dehydrogingerdione CAS No. 76060-35-0

[6]-Dehydrogingerdione

Cat. No. B3029713
CAS RN: 76060-35-0
M. Wt: 290.4 g/mol
InChI Key: JUKHKHMSQCQHEN-VQHVLOKHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Anti-Inflammatory Effects :[6]-Dehydrogingerdione has demonstrated significant anti-inflammatory effects. For example, in a study by Huang et al. (2014), it was found to significantly attenuate various pro-inflammatory mediators in lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. This includes reducing levels of inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, interleukin 6, and tumor necrosis factor-α (Huang et al., 2014).

  • Anticancer Properties :Studies have shown that [6]-Dehydrogingerdione exhibits anticancer effects. In human hepatoblastoma Hep G2 cells, it sensitized the cells to TRAIL-induced apoptosis and up-regulated Ser-15 phosphorylation, as well as evoked p53 nuclear translocation (Chen et al., 2010). Another study on human breast cancer cells found that [6]-Dehydrogingerdione induced cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways (Hsu et al., 2010).

  • Cardiovascular Benefits :[6]-Dehydrogingerdione is also known for its cardiovascular benefits. It has been identified as a cholesteryl ester transfer protein (CETP) inhibitor, which may have implications in the treatment of dyslipidemia and cardiovascular diseases. For instance, El-seweidy et al. (2019) demonstrated its protective role against inflammatory status, platelet activation, and endothelial dysfunction in dyslipidemic rabbits (El-seweidy et al., 2019).

  • Neuroprotective Effects :The neuroprotective potential of [6]-Dehydrogingerdione has been explored as well. Yao et al. (2014) reported its efficacy in scavenging various free radicals and protecting against oxidative stress-induced neuronal cell damage. This study highlighted the activation of phase II enzymes as a potential mechanism for its neuroprotective properties (Yao et al., 2014).

  • Skin Health and Wound Healing :Additionally, [6]-Dehydrogingerdione has shown promise in promoting skin health and aiding in wound healing. Chen et al. (2013) found that it accelerated cellular proliferation and migration in human skin, suggesting its potential as a biofunctional healing agent (Chen et al., 2013).

Safety And Hazards

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Future Directions

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For each of these points, start by finding relevant papers . You can use databases like Google Scholar, PubMed, IEEE Xplore, and others. Review the abstracts to determine if a paper is relevant before reading it in detail. Remember to critically analyze the information and always consider the source’s credibility.

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHKHMSQCQHEN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10822876
Record name [6]-Dehydrogingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6]-Dehydrogingerdione

CAS RN

76060-35-0
Record name [6]-Dehydrogingerdione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76060-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6]-Dehydrogingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
523
Citations
YL Hsu, CY Chen, MF Hou, EM Tsai… - Molecular nutrition & …, 2010 - Wiley Online Library
… This study is the first to investigate the anticancer effect of 6-dehydrogingerdione (DGE), an active constituent of dietary ginger, in human breast cancer MDA-MB-231 and MCF-7 cells. …
Number of citations: 63 onlinelibrary.wiley.com
J Yao, C Ge, D Duan, B Zhang, X Cui… - Journal of agricultural …, 2014 - ACS Publications
The cellular endogenous antioxidant system plays pivotal roles in counteracting or retarding the pathogenesis of many neurodegenerative diseases. Molecules with the ability to …
Number of citations: 60 pubs.acs.org
CY Chen, CC Chiu, CP Wu, YT Chou… - Journal of Agricultural …, 2013 - ACS Publications
Human skin protects the body from mechanical and chemical damages, and skin wound healing is a costly procedure and worldwide issue. A Zingiber officinale compound, 6-…
Number of citations: 34 pubs.acs.org
SH Huang, CH Lee, HM Wang, YW Chang… - Journal of agricultural …, 2014 - ACS Publications
6-Dehydrogingerdione (6-DG), one important component of ginger, has been reported to possess some medical effects, such as antitumor and antiatherosclerosis. Herein, the anti-…
Number of citations: 43 pubs.acs.org
CY Chen, CJ Tai, JT Cheng, JJ Zheng… - Journal of agricultural …, 2010 - ACS Publications
The anticancer effects of 6-dehydrogingerdione (6-DG), a compound isolated from the rhizomes of Zingiber officinale , and its mechanisms of sensitization to TRAIL-induced apoptosis …
Number of citations: 32 pubs.acs.org
Y Iijima, A Joh - Food Science and Technology Research, 2014 - jstage.jst.go.jp
… In this study, 6-dehydrogingerdione was identified as a possible contributor to the yellow color in ginger rhizomes; however, a clear positive correlation with the b-value was not shown. …
Number of citations: 25 www.jstage.jst.go.jp
Y Katsuyama, Y Ohnishi, S Horinouchi - ChemBioChem, 2010 - Wiley Online Library
… Many bioactive compounds, including 6-gingerol, 6-dehydrogingerdione, and 6-shogaol, have been isolated from the rhizome of ginger (Scheme 1 A).1, 2 These 6-gingerol derivatives …
SS Hong, JS Oh - Archives of pharmacal research, 2012 - Springer
… Hsu, YL, Chen, CY, Hou, MF, Tsai, EM, Jong, YJ, Hung, CH, and Kuo, PL, 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through …
Number of citations: 27 link.springer.com
C Lalrinmawia, C Biakthansanga, R Lalruatfela… - 2023 - sciencevision.org
… In this paper we analyse the pharmacokinetics, druglikeness and binding affinity of 6-dehydrogingerdione (6-DG) to β2-adrenergic receptor (ADRB2) using in silico approach. We …
Number of citations: 2 www.sciencevision.org
M Yoshikawa, S Hatakeyama, N Chatani… - … Zasshi: Journal of the …, 1993 - europepmc.org
… It was found that Japanese Zingiberis Rhizoma and fresh ginger root contained 6-gingerol (1), 6-dehydrogingerdione (6), and galanolactone (7) as major constituents, whereas 7 was …
Number of citations: 78 europepmc.org

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